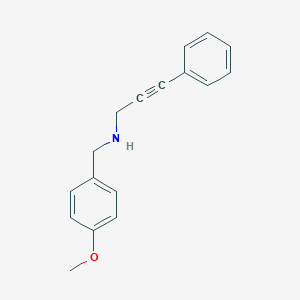
N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as BTF, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BTF is a heterocyclic compound that contains both furan and benzyl moieties. Its unique structure makes it a promising candidate for use in various scientific studies. In
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is not fully understood. However, it is believed to interact with cellular targets, such as enzymes or receptors, to produce its effects. N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been found to inhibit the growth of cancer cells, suggesting that it may interact with cellular targets involved in cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been found to exhibit various biochemical and physiological effects. It has been found to exhibit cytotoxicity towards cancer cells, with lower toxicity towards normal cells. N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been found to exhibit antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its unique structure, which makes it a promising candidate for various applications. Additionally, N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been found to exhibit low toxicity towards normal cells, making it a safer alternative to some other compounds. However, one limitation of using N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its limited solubility in water, which may make it difficult to work with in some applications.
Zukünftige Richtungen
There are many future directions for research involving N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One potential direction is the development of new drugs based on N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine's anticancer activity. Additionally, N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine's potential use in the development of new materials, such as polymers and nanoparticles, could be further explored. Further studies could also be conducted to better understand N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine's mechanism of action and its potential applications in the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves the reaction of 3-bromo-4-ethoxybenzaldehyde with tetrahydrofuran-2-carboxylic acid, followed by reduction with sodium borohydride. The resulting product is N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic purposes. N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been studied for its potential use in the development of new drugs. It has been found to exhibit anticancer activity, making it a promising candidate for cancer research. Additionally, N-(3-bromo-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied for its potential use in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H20BrNO2/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h5-6,8,12,16H,2-4,7,9-10H2,1H3 |
InChI-Schlüssel |
ZASYMBMXKKZCSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)